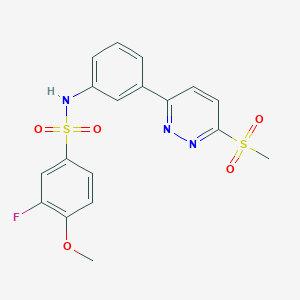
3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in therapeutic contexts.
- Molecular Formula : C₁₈H₁₆FN₃O₅S₂
- Molecular Weight : Approximately 437.46 g/mol
- CAS Number : 921541-86-8
The compound's structure allows it to interact with biological targets effectively, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro studies demonstrated its ability to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .
- COX Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that the compound may have anti-inflammatory properties .
- Targeted Enzyme Action : The compound's structure allows it to selectively target specific enzymes such as carbonic anhydrase, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Fluorine Atom | Enhances lipophilicity and bioactivity | Improved interaction with biological targets |
| Methoxy Group | Modifies electronic properties | Potential increase in solubility |
| Benzenesulfonamide Moiety | Provides a site for enzyme interaction | Targeting specific enzymes like COX |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the compound's effects on MDA-MB-231 cells showed that it could enhance caspase-3 activity, indicating its potential to induce apoptosis at effective concentrations (1.0 μM to 10.0 μM) .
- Microtubule Destabilization : Compounds with structural similarities were found to destabilize microtubules, which is a critical mechanism in cancer cell proliferation inhibition .
- Anti-inflammatory Effects : Research on related compounds has demonstrated significant COX-2 inhibitory activity, suggesting that this compound could also exhibit similar anti-inflammatory properties with potential IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOPEXFWREQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














